molecular formula C17H22O2 B14771767 (1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one

(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one

Cat. No.: B14771767
M. Wt: 258.35 g/mol
InChI Key: WJMRWIKIHXHRJA-UHFFFAOYSA-N
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Description

(10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-1,6-dien-5-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-1,6-dien-5-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxyl and ketone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with adjustments to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-1,6-dien-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-1,6-dien-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-1,6-dien-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A corticosteroid with a similar tetracyclic structure but different functional groups.

    Fluticasone propionate: Another corticosteroid with a related structure used in treating inflammatory conditions.

Uniqueness

(10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-1,6-dien-5-one is unique due to its specific arrangement of functional groups and its potential for diverse applications. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

17-hydroxy-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h9,14-17,19H,1-8H2

InChI Key

WJMRWIKIHXHRJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C3CCC4=CC(=O)CCC4=C3CC2)O

Origin of Product

United States

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